![molecular formula C16H18FN3O3 B2841422 8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923690-30-6](/img/structure/B2841422.png)
8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It likely belongs to the class of compounds known as spirocyclic compounds, which are characterized by two or more rings sharing a single atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as spirotetramat have been synthesized using multi-step reaction sequences including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a spirocyclic structure, given the presence of the term ‘spiro’ in its name. Spirocyclic compounds are characterized by two or more rings sharing a single atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has been conducted on synthesizing and analyzing the crystal structures of compounds with structural similarities to 8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. These studies provide insights into the compound's chemical behavior and potential functionalities:
Design and Crystal Structures of Compounds with 3,4,5-Trimethoxybenzyl Group : Compounds synthesized by reacting 3,4,5-trimethoxybenzaldehyde with 6,10-dioxaspiro[4.5]decane-7,9-dione demonstrate the ability to form complex crystal structures, providing a basis for understanding the structural characteristics and potential chemical reactivity of similar spirocyclic compounds (Zeng, Wang, & Jiang, 2018).
Synthesis and Crystal Structures of New Oxaspirocyclic Compounds : The study on oxaspirocyclic compounds reveals their crystallographic analysis and highlights the importance of intramolecular interactions in determining the molecular and crystal structure, which could be relevant for the design of related spirocyclic derivatives (Jiang & Zeng, 2016).
Chemical Properties and Interactions
Investigations into the supramolecular outcomes of specific modifications, such as fluorination, provide insights into the effects of such changes on the molecular interactions and potential utility of the compound:
- Impact of Fluorination on Cyclohexane-5-spirohydantoin Derivatives : The study on fluorinated derivatives of cyclohexane-5-spirohydantoin, similar in structure to this compound, highlights how fluorination affects intermolecular interactions. This could suggest applications in materials science or drug design due to enhanced molecular interactions (Simić et al., 2021).
Potential Applications
The research suggests potential applications of structurally related compounds in various fields, including materials science, pharmacology, and organic synthesis:
- N-Halamine-coated Cotton for Antimicrobial and Detoxification Applications : The synthesis of an N-halamine precursor with a structure incorporating elements similar to this compound demonstrates applications in creating antimicrobial surfaces. This study indicates potential uses in healthcare and environmental detoxification (Ren et al., 2009).
Eigenschaften
IUPAC Name |
8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-11(21)19-8-6-16(7-9-19)14(22)20(15(23)18-16)10-12-2-4-13(17)5-3-12/h2-5H,6-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXULPQJQGMOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2841341.png)


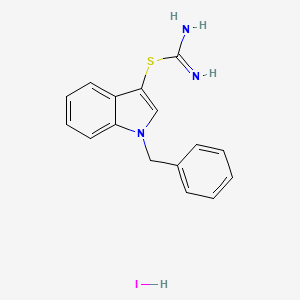
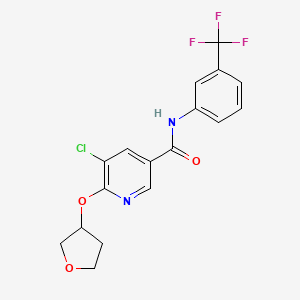
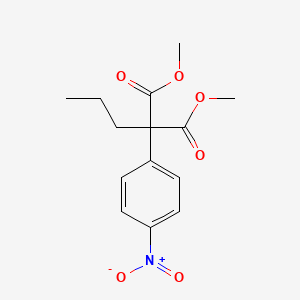
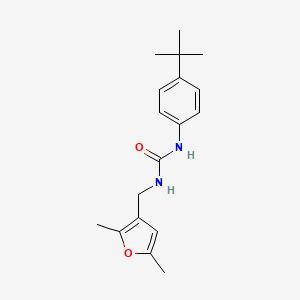
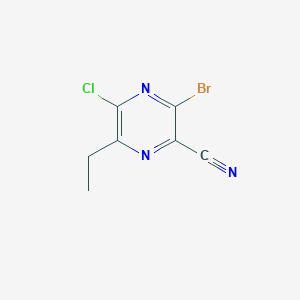
![3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2841354.png)

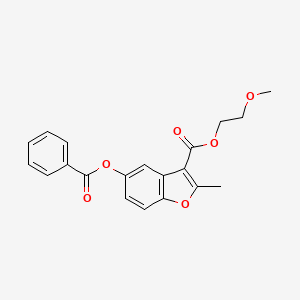
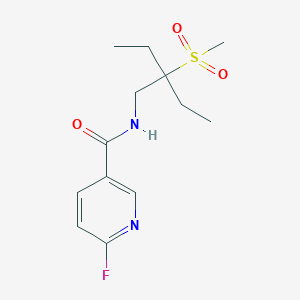

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841360.png)
